

# Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bimiralisib**, also known as PQR309, is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual pan-class I PI3K/mTOR inhibitor, it has demonstrated significant preclinical antitumor activity in a variety of cancer models, including lymphomas and solid tumors.[2][3][4][5] A key characteristic of **Bimiralisib** is its ability to penetrate the bloodbrain barrier, opening therapeutic possibilities for central nervous system (CNS) malignancies. [1] This technical guide provides an in-depth overview of **Bimiralisib**'s target profile, selectivity, and the experimental methodologies used for its characterization.

### **Target Profile and Selectivity**

**Bimiralisib** is a pan-inhibitor of all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and also directly inhibits mTORC1 and mTORC2 complexes in an ATP-competitive manner.[1][3] This dual inhibition is designed to overcome the feedback loops and pathway redundancy that can limit the efficacy of more selective inhibitors.[1]

### **Biochemical Potency**

The inhibitory activity of **Bimiralisib** against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values



demonstrate its potent and relatively balanced inhibition of PI3K $\alpha$  and mTOR, with varying potency against other PI3K isoforms.

| Target                                                                                       | IC50 (nM) |
|----------------------------------------------------------------------------------------------|-----------|
| ΡΙ3Κα                                                                                        | 33[6]     |
| РІЗКβ                                                                                        | 661[6]    |
| РІЗКу                                                                                        | 708[6]    |
| ΡΙ3Κδ                                                                                        | 451[6]    |
| mTOR                                                                                         | 89[6]     |
| Table 1: In vitro inhibitory activity of Bimiralisib against Class I PI3K isoforms and mTOR. |           |

**Bimiralisib** also demonstrates potent activity against common activating mutations in the PIK3CA gene, which are frequently observed in human cancers.

| Target                                                                              | IC50 (nM) |
|-------------------------------------------------------------------------------------|-----------|
| ΡΙ3Κα (Η1047R)                                                                      | 36[6]     |
| ΡΙ3Κα (Ε542Κ)                                                                       | 63[6]     |
| ΡΙ3Κα (Ε545Κ)                                                                       | 136[6]    |
| Table 2: In vitro inhibitory activity of Bimiralisib against mutant PI3Kα isoforms. |           |

## **Cellular Activity**

In cellular assays, **Bimiralisib** effectively inhibits the PI3K/mTOR signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt and S6 ribosomal protein.[4] This inhibition of cellular proliferation has been observed across a broad range of cancer cell lines. For instance, in a panel of 49 lymphoma cell lines, **Bimiralisib** demonstrated a median IC50 value of 233 nM.[2][4] The primary mechanism of its antiproliferative effect is the induction of G1-phase cell cycle arrest.[4][7]



# **Signaling Pathway and Mechanism of Action**

**Bimiralisib** exerts its therapeutic effect by concurrently blocking two critical nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.



### **Experimental Protocols**

The characterization of **Bimiralisib**'s target profile and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

### Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

- Purified recombinant PI3K or mTOR enzyme
- Lipid substrate (e.g., PIP2) for PI3K or protein substrate for mTOR
- ATP
- Bimiralisib (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Plate-reading luminometer

#### Procedure:

- Kinase Reaction:
  - Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
  - Add serial dilutions of **Bimiralisib** to the wells of the 384-well plate.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- ADP Detection:



- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
- Data Analysis:
  - Measure the luminescence using a plate-reading luminometer.
  - The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
  - Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the **Bimiralisib** concentration.



Click to download full resolution via product page

Caption: Workflow for a typical biochemical kinase assay (e.g., ADP-Glo™).

# **Cellular Viability Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

#### Materials:

Cancer cell lines



- Complete cell culture medium
- **Bimiralisib** (or other test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear flat-bottom plates
- Multi-well spectrophotometer (ELISA reader)

#### Procedure:

- · Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- · Compound Treatment:
  - Treat the cells with various concentrations of Bimiralisib. Include a vehicle control (e.g., DMSO).
  - Incubate for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
  - Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
  - Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:



- Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.
- Data Analysis:
  - The absorbance is directly proportional to the number of viable cells.
  - Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



Click to download full resolution via product page

Caption: Logical relationship of **Bimiralisib**'s dual inhibition and its effects.



### Conclusion

**Bimiralisib** (PQR309) is a potent dual pan-PI3K and mTOR inhibitor with a well-characterized target profile. Its ability to inhibit all class I PI3K isoforms and both mTOR complexes provides a comprehensive blockade of this critical signaling pathway. The demonstrated efficacy in various preclinical models, including those with resistance to other targeted therapies, highlights its potential as a valuable therapeutic agent in oncology. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of **Bimiralisib** and other dual PI3K/mTOR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PI3K (p110α[H1047R]/p85α) Protocol [promega.kr]
- 3. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bimiralisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [Bimiralisib (PQR309): A Technical Guide to its Target Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560068#bimiralisib-pqr309-target-profile-and-selectivity]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com